![molecular formula C10H13N3O2 B1382819 3-Acetyl-1-(3-amino-2-methylphenyl)urea CAS No. 1803593-53-4](/img/structure/B1382819.png)
3-Acetyl-1-(3-amino-2-methylphenyl)urea
Overview
Description
3-Acetyl-1-(3-amino-2-methylphenyl)urea, also known as AMPU or N-acetyl-AMPU, is a synthetic organic compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is a small molecule that can be used as a ligand in chemical reactions, as a fluorescent probe for biochemical analysis, and as an inhibitor of enzymes in biochemical research. It has been used in laboratory experiments to study the structure and function of proteins, enzymes, and other biological molecules. In addition, it has potential applications in drug discovery and development.
Scientific Research Applications
Antiviral Activity
3-Acetyl-1-(3-amino-2-methylphenyl)urea: derivatives have been studied for their potential as antiviral agents. Compounds structurally related to this molecule have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The presence of the acetyl and amino groups in the molecule could potentially interact with viral proteins, disrupting their function or replication.
Anti-inflammatory Properties
Indole derivatives, which share a similar structural motif with 3-Acetyl-1-(3-amino-2-methylphenyl)urea , are known for their anti-inflammatory properties . These compounds can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This suggests that our compound of interest may also possess anti-inflammatory capabilities that could be harnessed for therapeutic use.
Anticancer Potential
The indole nucleus, a component of the 3-Acetyl-1-(3-amino-2-methylphenyl)urea structure, is found in many synthetic drug molecules with anticancer activity . These molecules can bind with high affinity to multiple receptors, which is helpful in developing new derivatives with potential anticancer properties. Research into the specific anticancer applications of this compound could yield promising results.
Antimicrobial Effects
Indole derivatives have been reported to exhibit antimicrobial activity, which includes antibacterial, antifungal, and antitubercular effects . The structural features of 3-Acetyl-1-(3-amino-2-methylphenyl)urea may allow it to interact with microbial cell components, leading to the disruption of cell processes and potential use as an antimicrobial agent.
Antioxidant Properties
The indole scaffold is associated with antioxidant activity, which is crucial in protecting cells from oxidative stress . 3-Acetyl-1-(3-amino-2-methylphenyl)urea could contribute to the scavenging of free radicals, thereby preventing cellular damage and aging, and could be used in research related to degenerative diseases and aging.
Plant Growth Regulation
Indole-3-acetic acid, a plant hormone derived from tryptophan, is structurally related to indole derivatives and plays a role in plant growth and development . The similarity in structure suggests that 3-Acetyl-1-(3-amino-2-methylphenyl)urea could have applications in agriculture, particularly in the synthesis of novel plant growth regulators.
properties
IUPAC Name |
N-[(3-amino-2-methylphenyl)carbamoyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-6-8(11)4-3-5-9(6)13-10(15)12-7(2)14/h3-5H,11H2,1-2H3,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRIUOCKPCCRCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)NC(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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